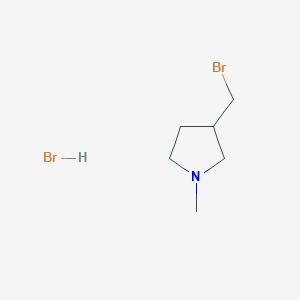

3-(Bromomethyl)-1-methylpyrrolidine hydrobromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(bromomethyl)-1-methylpyrrolidine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrN.BrH/c1-8-3-2-6(4-7)5-8;/h6H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEHFPDOVQYNJDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1390654-77-9 | |

| Record name | Pyrrolidine, 3-(bromomethyl)-1-methyl-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1390654-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(bromomethyl)-1-methylpyrrolidine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Bromomethyl)-1-methylpyrrolidine Hydrobromide: A Versatile Building Block for Drug Discovery

This guide provides a comprehensive technical overview of 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical and physical properties, synthesis, reactivity, and potential applications, with a focus on providing practical insights and methodologies.

Core Chemical Identity and Physicochemical Properties

This compound is a halogenated pyrrolidine derivative, supplied as a hydrobromide salt to enhance its stability and handling characteristics. Its structure features a reactive bromomethyl group attached to a saturated N-methylpyrrolidine ring, making it a valuable electrophilic intermediate for introducing the 1-methylpyrrolidin-3-ylmethyl moiety into target molecules.

Below is a summary of its key physicochemical properties:

| Property | Value | Reference(s) |

| Chemical Name | This compound | [1][2][3] |

| CAS Number | 1390654-77-9 | [3] |

| Molecular Formula | C₆H₁₃Br₂N | [1][2] |

| Molecular Weight | 258.98 g/mol | [1][2] |

| Appearance | Light brown to brown solid | [4] |

| Melting Point | 148-154 °C | [1] |

| Storage | 2-8°C, under inert atmosphere, away from moisture | [4] |

Solubility Profile

The hydrobromide salt form of this compound significantly influences its solubility. It is highly soluble in polar protic and aprotic solvents, which is advantageous for a wide range of synthetic transformations.[1]

| Solvent | Approximate Solubility (mg/mL at 25°C) | Reference |

| Water | >100 | [1] |

| Dimethyl sulfoxide (DMSO) | >100 | [1] |

| Methanol | 50-100 | [1] |

| Ethanol | 50-100 | [1] |

| Acetonitrile | 50-100 | [1] |

| Dichloromethane | 10-50 | [1] |

| Tetrahydrofuran (THF) | 10-50 | [1] |

| Ethyl acetate | 1-10 | [1] |

| Toluene | 1-10 | [1] |

| Hexane | <1 | [1] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound can be reliably achieved through a two-stage process starting from commercially available precursors. The first stage involves the synthesis of the key intermediate, 1-methyl-3-pyrrolidinol, followed by its bromination and subsequent salt formation.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 1-Methyl-3-pyrrolidinol

This protocol is adapted from methodologies involving the cyclization of malic acid with methylamine followed by reduction.[5][6]

Materials:

-

Malic acid (1.0 eq)

-

40% Methylamine aqueous solution (1.1 eq)

-

Toluene

-

Sodium borohydride (or other suitable reducing agent)

-

Appropriate solvents for workup and purification

Procedure:

-

To a reaction vessel equipped with a Dean-Stark apparatus, add malic acid and toluene.

-

Slowly add the aqueous methylamine solution while stirring at room temperature.

-

Heat the mixture to reflux and carry out a water diversion reaction for 12-18 hours until no more water is collected.

-

Cool the reaction mixture and concentrate under reduced pressure to remove the toluene, yielding crude N-methyl-3-hydroxysuccinimide.

-

The crude intermediate is then reduced. For example, it can be dissolved in an appropriate solvent and treated with a reducing agent like sodium borohydride according to standard procedures for succinimide reduction.

-

After completion of the reduction, the reaction is quenched and worked up to isolate the 1-methyl-3-pyrrolidinol. Purification can be achieved by vacuum distillation.

Experimental Protocol: Synthesis of this compound

This protocol is based on the bromination of the corresponding alcohol.[7]

Materials:

-

1-Methyl-3-pyrrolidinol (1.0 eq)

-

Phosphorus tribromide (PBr₃) (0.4 eq) or concentrated hydrobromic acid.

-

Anhydrous diethyl ether or other suitable non-polar solvent.

Procedure:

-

In a flask under an inert atmosphere (e.g., nitrogen), dissolve 1-methyl-3-pyrrolidinol in a suitable anhydrous solvent and cool in an ice bath.

-

Slowly add phosphorus tribromide dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and then reflux for 2-3 hours.

-

Cool the reaction mixture. If starting from the free base, the hydrobromide salt can be precipitated by the addition of HBr in a suitable solvent.

-

The resulting solid is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield this compound.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the reactivity of the C-Br bond. The bromomethyl group is an excellent electrophile, readily undergoing nucleophilic substitution reactions (S_N2) with a variety of nucleophiles. This allows for the facile introduction of the 1-methylpyrrolidin-3-ylmethyl scaffold into more complex molecules.

Caption: Reactivity of this compound with various nucleophiles.

This reactivity profile makes it a valuable intermediate in the synthesis of pharmacologically active compounds. The pyrrolidine motif is a common feature in many approved drugs and clinical candidates due to its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability.[8]

Potential Applications in the Synthesis of Receptor Antagonists

The 1-methylpyrrolidin-3-ylmethyl scaffold is a key structural element in a number of compounds targeting G-protein coupled receptors (GPCRs).

-

Muscarinic Receptor Antagonists: The pyrrolidine ring is a well-established scaffold in the design of muscarinic acetylcholine receptor (mAChR) antagonists.[9][10] These are important therapeutic agents for the treatment of conditions such as overactive bladder and chronic obstructive pulmonary disease (COPD).[11][12] this compound can serve as a precursor to introduce the necessary tertiary amine functionality found in many M3 antagonists.

-

Histamine Receptor Antagonists: Pyrrolidine derivatives have also been explored as potent antagonists for histamine receptors, particularly the H3 and H4 subtypes.[4][13][14] These receptors are implicated in a variety of neurological and inflammatory disorders. The title compound can be used to synthesize analogs of known histamine receptor antagonists containing the 1-methylpyrrolidin-3-ylmethyl moiety.

Spectroscopic Characterization

While experimental spectroscopic data for this compound is not widely available in public databases, a reasonable prediction of its spectral characteristics can be made based on its structure and data from closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals. Key resonances would include a singlet for the N-methyl group, multiplets for the pyrrolidine ring protons, and a downfield doublet for the bromomethyl (CH₂Br) protons. The presence of the hydrobromide salt may lead to broadening of the signals adjacent to the nitrogen atom.

-

¹³C NMR: The carbon NMR spectrum would be expected to show distinct signals for each of the six carbon atoms. The carbon of the bromomethyl group would appear at a characteristic downfield shift. The N-methyl carbon and the four carbons of the pyrrolidine ring would resonate in the aliphatic region.[15][16]

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be characterized by C-H stretching vibrations in the 2800-3000 cm⁻¹ region. The presence of the ammonium salt (from the hydrobromide) would likely result in a broad absorption band in the 2400-2700 cm⁻¹ region. A C-Br stretching vibration would be expected in the fingerprint region, typically around 500-600 cm⁻¹.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion of the free base (C₆H₁₂BrN) would be expected. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) would be observed for the molecular ion and any bromine-containing fragments.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Classification: It is classified as an eye irritant.[2]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) away from moisture.[4]

Conclusion

This compound is a valuable and versatile building block in synthetic and medicinal chemistry. Its well-defined reactivity, coupled with the prevalence of the pyrrolidine scaffold in biologically active molecules, makes it a key intermediate for the development of novel therapeutics. This guide has provided a detailed overview of its properties, synthesis, and potential applications to aid researchers in its effective utilization.

References

- Vasudevan, A., et al. (2002). Synthesis and evaluation of potent pyrrolidine H(3) antagonists. Bioorganic & Medicinal Chemistry Letters, 12(21), 3055-3058.

-

PubChem. (n.d.). (1-Methylpyrrolidin-3-yl)methanamine. National Center for Biotechnology Information. [Link]

- Cowart, M., et al. (2010). Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(9), 2644-2648.

-

Pharmaffiliates. (n.d.). 1390654-77-9| Chemical Name : this compound. [Link]

- United States Patent Office. (1960). U.S.

- European Patent Office. (2018). EP 3415499 A1 - METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL.

- Google Patents. (n.d.).

- Google Patents. (n.d.).

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2021). Molecules, 26(16), 4983.

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]

-

Patsnap. (n.d.). Preparation method of 1-methyl-3-pyrrolidinol - Eureka. [Link]

-

PubChem. (n.d.). 1-Methylpyrrolidine-2-methylamine. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). (1-Methylpyrrolidin-3-yl)methanol. National Center for Biotechnology Information. [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of methylamine CH5N CH3NH2. [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of methylamine CH5N CH3NH2. [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine CH5N CH3NH2. [Link]

-

PubChem. (n.d.). 3-Methylpyrrolidine. National Center for Biotechnology Information. [Link]

- Oxidation of thiols to disulfides with molecular bromine on hydrated silica gel support. (2025, August 6). RSC Advances.

-

PubChemLite. (n.d.). (1-methylpyrrolidin-3-yl)methanamine (C6H14N2). [Link]

-

SpectraBase. (n.d.). 1-Methylpyrrolidine - Optional[13C NMR] - Chemical Shifts. [Link]

- VAST JOURNALS SYSTEM. (n.d.). GREEN ORGANIC SYNTHESIS OF N-METHYLPYRROLIDINE.

- Muscarinic Receptor Agonists and Antagonists. (2001). Current Medicinal Chemistry, 8(9), 1033-1050.

- Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. (2018). Proceedings of the National Academy of Sciences, 115(47), 12018-12023.

- Catalyst-Free, Three-Component Synthesis of Amidinomaleimides. (2024). The Journal of Organic Chemistry, 89(1), 594-600.

- Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists. (2010). Bioorganic & Medicinal Chemistry Letters, 20(9), 2644-2648.

- Google Patents. (n.d.). WO2020051153A1 - Muscarinic acetylcholine m1 receptor antagonists.

- Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Deriv

- Medicinal Chemistry and Therapeutic Potential of Muscarinic M3 Antagonists. (2009). Current Medicinal Chemistry, 16(23), 2950-2976.

- Monoterpene Thiols: Synthesis and Modifications for Obtaining Biologically Active Substances. (2023). Molecules, 28(21), 7384.

- Thiol-thiol cross-clicking using bromo-ynone reagents. (2025, July 10).

-

PubChem. (n.d.). 1-Methylpyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 1-Methylpyrrolidine. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 1-Methyl-3-pyrrolidinol. National Center for Biotechnology Information. [Link]

Sources

- 1. An efficient and mild oxidative approach from thiols to sulfonyl derivatives with DMSO/HBr - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and pharmacological identification of neutral histamine H1-receptor antagonists [pubmed.ncbi.nlm.nih.gov]

- 3. 1-Methylpyrrolidine(120-94-5) 1H NMR spectrum [chemicalbook.com]

- 4. Synthesis and evaluation of potent pyrrolidine H(3) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol - Google Patents [patents.google.com]

- 6. Preparation method of 1-methyl-3-pyrrolidinol - Eureka | Patsnap [eureka.patsnap.com]

- 7. Synthesis and biological characterization of a series of novel diaryl amide M1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. WO2020051153A1 - Muscarinic acetylcholine m1 receptor antagonists - Google Patents [patents.google.com]

- 13. Synthesis of novel histamine H4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 1-Methylpyrrolidine(120-94-5) 13C NMR [m.chemicalbook.com]

- 16. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide (CAS 1390654-77-9): A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry. Its prevalence in numerous FDA-approved drugs underscores its significance as a privileged scaffold.[1] The non-planar, sp³-rich nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is increasingly recognized as a critical factor for enhancing drug efficacy and specificity. This structural complexity can lead to improved physicochemical properties such as solubility and lipophilicity, which are key determinants of a drug candidate's pharmacokinetic profile.[1]

3-(Bromomethyl)-1-methylpyrrolidine hydrobromide emerges as a valuable and reactive building block for introducing this important scaffold into larger, more complex molecules. The presence of a reactive bromomethyl group provides a chemical handle for facile derivatization through nucleophilic substitution reactions, enabling the construction of diverse molecular architectures. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, its reactivity, and its application in the synthesis of pharmacologically active compounds, particularly as a key intermediate in the development of modulators for the metabotropic glutamate receptor 5 (mGluR5).

Chemical Properties and Characterization

This compound is a halogenated heterocyclic compound. It is typically supplied as a light brown to brown solid and should be stored under refrigerated conditions (2-8°C).[2][3]

| Property | Value | Source |

| CAS Number | 1390654-77-9 | [4] |

| Molecular Formula | C₆H₁₃Br₂N | [4] |

| Molecular Weight | 258.98 g/mol | [1] |

| Appearance | Light brown to brown solid | [2] |

| Storage | 2-8°C, under nitrogen, away from moisture | [2][3] |

| Solubility | No data available | |

| Melting Point | No data available | |

| ¹H NMR, ¹³C NMR, MS, IR | No data available for the hydrobromide salt. |

Synthesis of this compound: A Plausible Pathway

Step 1: N-Methylation of 3-Hydroxypyrrolidine

The synthesis would commence with the N-methylation of 3-hydroxypyrrolidine. A common and efficient method for this transformation is reductive amination using formaldehyde in the presence of a reducing agent like formic acid (Eschweiler-Clarke reaction) or catalytic hydrogenation.

Step 2: Reduction of the Carboxylic Acid to the Alcohol

This step is not necessary as the starting material is 3-hydroxypyrrolidine. A more direct route starts with the synthesis of (1-methylpyrrolidin-3-yl)methanol. This can be achieved by the reduction of 1-methylpyrrolidine-3-carboxylic acid.

Step 3: Bromination of the Hydroxymethyl Group

The key transformation is the conversion of the primary alcohol in (1-methylpyrrolidin-3-yl)methanol to the corresponding bromide. A standard and effective method for this is the use of phosphorus tribromide (PBr₃). This reaction typically proceeds via an Sₙ2 mechanism, with the alcohol being converted into a good leaving group by the phosphorus reagent, followed by displacement by the bromide ion.

Step 4: Formation of the Hydrobromide Salt

The final step involves the formation of the hydrobromide salt. This is typically achieved by treating a solution of the free base, 3-(bromomethyl)-1-methylpyrrolidine, in an appropriate solvent (e.g., diethyl ether or isopropanol) with a solution of hydrogen bromide. The hydrobromide salt then precipitates out of the solution and can be collected by filtration.

Experimental Protocol: A Proposed Synthesis

Note: The following protocol is a plausible, generalized procedure based on known chemical transformations and should be optimized and validated in a laboratory setting.

Part A: Synthesis of (1-methylpyrrolidin-3-yl)methanol

A detailed, scalable synthesis of 1-methylpyrrolidin-3-ol has been described in the patent literature, starting from 3-hydroxypyrrolidine and formaldehyde under catalytic hydrogenation conditions.[5] For the purpose of this guide, we will assume the availability of the precursor (1-methylpyrrolidin-3-yl)methanol.

Part B: Synthesis of 3-(Bromomethyl)-1-methylpyrrolidine

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve (1-methylpyrrolidin-3-yl)methanol (1 equivalent) in a suitable anhydrous solvent such as dichloromethane or diethyl ether.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add phosphorus tribromide (PBr₃) (approximately 0.4 equivalents) dropwise to the cooled solution, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(bromomethyl)-1-methylpyrrolidine.

Part C: Formation of this compound

-

Dissolve the crude 3-(bromomethyl)-1-methylpyrrolidine in a minimal amount of a suitable solvent such as diethyl ether or isopropanol.

-

Slowly add a solution of hydrogen bromide in the same solvent (e.g., HBr in acetic acid or a commercially available solution of HBr in ether) until the precipitation of the hydrobromide salt is complete.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold diethyl ether and dry under vacuum to obtain this compound.

Caption: Plausible synthetic workflow for this compound.

Reactivity and Applications in Drug Discovery

The primary utility of this compound in organic synthesis lies in its function as an electrophile. The bromomethyl group is an excellent leaving group, making the compound a potent alkylating agent in Sₙ2 reactions with a variety of nucleophiles.

Caption: General Sₙ2 reactivity of 3-(Bromomethyl)-1-methylpyrrolidine.

This reactivity makes it a valuable synthon for introducing the 1-methylpyrrolidin-3-ylmethyl moiety into target molecules. A key area where this building block has potential application is in the synthesis of modulators of the metabotropic glutamate receptor 5 (mGluR5).

Role in the Synthesis of mGluR5 Modulators

Metabotropic glutamate receptors, particularly the mGluR5 subtype, are G-protein coupled receptors that play a crucial role in modulating excitatory synaptic transmission in the central nervous system. Dysregulation of mGluR5 signaling has been implicated in a variety of neurological and psychiatric disorders, including anxiety, depression, addiction, and Fragile X syndrome. Consequently, the development of selective mGluR5 modulators, both antagonists and positive allosteric modulators, is an active area of pharmaceutical research.

Several patents describe the synthesis of mGluR5 modulators that incorporate the 1-methylpyrrolidin-3-ylmethyl group. This moiety is often introduced by the alkylation of a nucleophilic nitrogen atom in a heterocyclic core with a reagent such as 3-(bromomethyl)-1-methylpyrrolidine. The pyrrolidine group in these molecules often serves to enhance solubility and brain penetration, while also providing a key interaction point with the receptor.

Caption: Simplified mGluR5 signaling pathway and the role of its modulators.

Safety and Handling

This compound is classified as a hazardous substance. Based on available data, it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2]

| Hazard Statement | Code |

| Harmful if swallowed | H302 |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a valuable reagent for the introduction of the 1-methylpyrrolidin-3-ylmethyl scaffold in drug discovery programs. Its utility as a reactive building block, particularly in the synthesis of mGluR5 modulators, highlights its importance for medicinal chemists. While a detailed, publicly available synthesis protocol and comprehensive characterization data are currently lacking, its chemical properties and reactivity profile suggest a straightforward, albeit to-be-optimized, synthetic route. As research into CNS disorders continues to evolve, the demand for such specialized building blocks is likely to increase, further solidifying the role of this compound in the development of next-generation therapeutics.

References

- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274.

- PharmaBlock. (n.d.). Pyrrolidine Derivatives in Drug Discovery.

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol.

Sources

3-(Bromomethyl)-1-methylpyrrolidine hydrobromide molecular weight and formula

An In-Depth Technical Guide to 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide for Advanced Research

Abstract

This technical guide provides a comprehensive overview of this compound, a critical heterocyclic building block in medicinal chemistry and drug development. The document details its chemical identity, physicochemical properties, a robust synthesis protocol with mechanistic insights, and its strategic application in the synthesis of complex molecular architectures. Emphasis is placed on its role as a precursor for pharmacologically active compounds, particularly in the development of modulators for neurological targets. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights, detailed experimental workflows, and essential safety protocols to ensure both successful and safe utilization of this versatile reagent.

Chemical Identity and Physicochemical Properties

This compound is a halogenated pyrrolidine derivative. The presence of a bromomethyl group at the 3-position makes it an excellent electrophilic substrate for nucleophilic substitution reactions, while the pyrrolidine scaffold provides a desirable three-dimensional geometry for drug candidates.[1] The hydrobromide salt form enhances its stability and handling characteristics as a solid.

The fundamental properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃Br₂N | [2][3] |

| Molecular Weight | 258.98 g/mol | [2] |

| CAS Number | 1390654-77-9 | [3][4] |

| Appearance | Light brown to brown solid | [4] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen) | [4] |

| SMILES String | Br.CN1CCC(CBr)C1 | [2] |

| InChI Key | SEHFPDOVQYNJDB-UHFFFAOYSA-N |

Synthesis and Mechanistic Rationale

The most common and efficient laboratory-scale synthesis of 3-(Bromomethyl)-1-methylpyrrolidine involves the bromination of its hydroxyl precursor, 3-Hydroxy-1-methylpyrrolidine.[1][5] This transformation leverages a classic nucleophilic substitution mechanism.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target compound.

Detailed Synthesis Protocol

Causality: The protocol below describes the conversion of an alcohol to a bromide. Phosphorus tribromide (PBr₃) is an effective brominating agent for primary and secondary alcohols. The reaction proceeds via the formation of a good leaving group (dihydoxyphosphinate ester), which is subsequently displaced by the bromide ion in an Sₙ2 reaction. The final workup is crucial for isolating the product from reagents and byproducts.

-

Preparation : In a three-necked flask equipped with a dropping funnel and a reflux condenser under an inert nitrogen atmosphere, dissolve 3-Hydroxy-1-methylpyrrolidine (1 equivalent) in a suitable anhydrous solvent (e.g., diethyl ether).

-

Cooling : Cool the reaction mixture to 0°C using an ice bath. This is a critical step to control the exothermic nature of the reaction between the alcohol and PBr₃.

-

Reagent Addition : Slowly add phosphorus tribromide (approximately 0.4 equivalents) dropwise to the cooled solution while stirring vigorously. Maintain the temperature below 10°C during addition.

-

Reaction : After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours to ensure the reaction goes to completion.[5]

-

Quenching & Neutralization : Cool the mixture back down in an ice bath and carefully quench the excess PBr₃ by the slow addition of water. Neutralize the acidic mixture by adding a base, such as 25% potassium hydroxide (KOH) solution, until the pH is greater than 8.[5]

-

Extraction : Transfer the mixture to a separatory funnel and extract the free base product into an organic solvent like diethyl ether (3x).

-

Salt Formation : Combine the organic extracts and bubble hydrogen bromide (HBr) gas through the solution, or add a solution of HBr in a suitable solvent, to precipitate the hydrobromide salt.

-

Isolation : Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Role in Medicinal Chemistry and Drug Development

The pyrrolidine ring is a highly valued scaffold in drug discovery.[6] Its non-planar, saturated structure provides three-dimensional complexity that allows for better exploration of pharmacophore space and can lead to improved pharmacokinetic profiles compared to flat, aromatic systems.[1][7]

This compound serves as a key intermediate for introducing this valuable scaffold into larger molecules. The bromomethyl group is an activated electrophile, functioning as an excellent leaving group that is readily displaced by a wide range of nucleophiles (e.g., amines, thiols, alcohols, carbanions). This allows for the covalent attachment of the 1-methylpyrrolidin-3-ylmethyl moiety to a molecular core.

A significant application is in the synthesis of mGluR5 negative allosteric modulators, which are investigated for treating various neurological and psychiatric disorders, including anxiety, depression, and chronic pain.[5]

Conceptual Role as a Synthetic Intermediate

Caption: Role as an electrophilic building block in synthesis.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its hazardous properties.

-

Hazard Identification : The compound is classified as an irritant. It is known to cause skin irritation and serious eye irritation.[8] Inhalation may cause respiratory irritation.

-

Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[9]

-

First Aid Measures :

-

Storage : Store in a tightly sealed container in a refrigerator (2-8°C).[4] It is recommended to store under an inert atmosphere of nitrogen, away from moisture, to prevent degradation.[4]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]

Conclusion

This compound is a high-value synthetic intermediate whose utility is rooted in the strategic combination of a reactive electrophilic center and a medicinally relevant pyrrolidine core. A thorough understanding of its properties, synthesis, and handling requirements, as outlined in this guide, enables researchers to effectively and safely leverage this compound in the design and synthesis of novel therapeutic agents. Its continued application in drug discovery programs underscores the importance of such versatile building blocks in advancing modern medicine.

References

-

Amerigo Scientific. This compound. [Link]

-

Pharmaffiliates. This compound, CAS No : 1390654-77-9. [Link]

-

PubChemLite. This compound (C6H12BrN). [Link]

-

UKnowledge. 3-Hydroxy-N-Methylpyrrolidone and Preparation Thereof. [Link]

-

PubChem. 3-Methylpyrrolidine. [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

National Center for Biotechnology Information. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

- Google Patents. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.

-

SpringerLink. Scoping review of the role of pharmacometrics in model-informed drug development. [Link]

Sources

- 1. 3-Bromo-1-methylpyrrolidine CAS 10603-45-9 [benchchem.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | 1390654-77-9 [amp.chemicalbook.com]

- 5. guidechem.com [guidechem.com]

- 6. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

3-(Bromomethyl)-1-methylpyrrolidine hydrobromide synthesis route from 3-hydroxy-1-methylpyrrolidine

An In-depth Technical Guide to the Synthesis of 3-(Bromomethyl)-1-methylpyrrolidine Hydrobromide from 3-Hydroxy-1-methylpyrrolidine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route for the preparation of this compound, a valuable building block in medicinal chemistry and drug development. Starting from the readily available precursor, 3-hydroxy-1-methylpyrrolidine, this document details a preferred synthetic methodology utilizing phosphorus tribromide. It encompasses a deep dive into the reaction mechanism, a step-by-step experimental protocol, justification for reagent selection, and critical safety considerations. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a practical and scientifically grounded approach to this synthesis.

Introduction

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1] The functionalization of this ring system is key to modulating pharmacological properties. This compound serves as a key intermediate, enabling the introduction of the 1-methylpyrrolidin-3-ylmethyl moiety into larger molecules through nucleophilic substitution reactions. This guide focuses on the direct and efficient conversion of 3-hydroxy-1-methylpyrrolidine to its corresponding bromomethyl derivative, presented as the stable hydrobromide salt.[2][3]

Synthesis Overview and Strategy

The conversion of a primary alcohol to an alkyl bromide is a fundamental transformation in organic synthesis. The overall strategy involves the substitution of the hydroxyl group in 3-hydroxy-1-methylpyrrolidine with a bromine atom, followed by salt formation with hydrobromic acid to yield the final, stable product.

The most common and efficient method for this transformation on similar substrates is the use of phosphorus tribromide (PBr₃).[4] This reagent is highly effective for converting primary and secondary alcohols to their corresponding alkyl bromides with high yields.[5]

Caption: Sₙ2 reaction mechanism.

This mechanism is highly efficient for primary alcohols, minimizing competing elimination reactions (E2) that can be problematic with secondary and tertiary alcohols. [5]

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established chemical principles. [4][5]It must be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

4.1 Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 3-Hydroxy-1-methylpyrrolidine | 101.15 | 10.0 g | 98.86 | Starting material |

| Phosphorus Tribromide (PBr₃) | 270.69 | 9.8 mL (28.1 g) | 103.8 | Reagent, 1.05 eq |

| Dichloromethane (DCM) | 84.93 | 200 mL | - | Anhydrous solvent |

| Diethyl Ether (Et₂O) | 74.12 | As needed | - | For extraction/precipitation |

| Saturated NaHCO₃ (aq) | 84.01 | 100 mL | - | For work-up |

| Brine (Saturated NaCl) | 58.44 | 50 mL | - | For work-up |

| Anhydrous MgSO₄ | 120.37 | As needed | - | Drying agent |

| 2M HBr in Et₂O | - | As needed | - | For salt formation |

4.2 Step-by-Step Procedure

-

Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-hydroxy-1-methylpyrrolidine (10.0 g, 98.86 mmol) and anhydrous dichloromethane (200 mL).

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

-

Reagent Addition: Add phosphorus tribromide (9.8 mL, 103.8 mmol) dropwise to the cooled solution via the dropping funnel over a period of 30-45 minutes. Maintain the internal temperature below 5 °C. PBr₃ is corrosive and reacts violently with water. [6]4. Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching: Once the reaction is complete, carefully and slowly pour the mixture into a beaker containing crushed ice (approx. 200 g) with vigorous stirring.

-

Work-up: Transfer the mixture to a separatory funnel. Make the aqueous layer basic (pH > 9) by the slow addition of saturated sodium bicarbonate (NaHCO₃) solution.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 75 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude free base, 3-(bromomethyl)-1-methylpyrrolidine, as an oil.

-

Salt Formation: Dissolve the crude oil in a minimal amount of diethyl ether. Cool the solution to 0 °C and add a 2M solution of HBr in diethyl ether dropwise until precipitation ceases.

-

Isolation and Purification: Collect the resulting solid by vacuum filtration. Wash the solid with cold diethyl ether and dry under vacuum to afford this compound as a solid. [7]

Rationale for Reagent and Condition Selection

-

Brominating Agent: Phosphorus tribromide is preferred over hydrobromic acid (HBr) for this conversion. PBr₃ provides a milder reaction environment and avoids the high temperatures and strong acidity associated with concentrated HBr, which could lead to side reactions or degradation of the pyrrolidine ring. [5]* Solvent: Dichloromethane (DCM) is an excellent choice as it is an inert, aprotic solvent that solubilizes the starting material and reagents well. Its low boiling point facilitates easy removal during work-up.

-

Temperature Control: The initial cooling to 0 °C is critical to control the exothermic reaction between the alcohol and PBr₃. [5]Running the reaction at room temperature after the initial addition allows for a reasonable reaction rate without excessive energy input.

-

Aqueous Work-up: The basic work-up with NaHCO₃ is essential to neutralize any remaining acidic species (PBr₃, HBr, H₃PO₃) and to deprotonate the pyrrolidine nitrogen, allowing for efficient extraction of the free base into the organic solvent.

-

Salt Formation: The final product is isolated as a hydrobromide salt. This increases the compound's stability, makes it a crystalline solid that is easier to handle and purify compared to the free base oil, and is a common form for amine-containing pharmaceutical intermediates. [7]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Will confirm the proton environment of the molecule. Expected signals would include those for the N-methyl group, the pyrrolidine ring protons, and the newly formed bromomethyl (-CH₂Br) group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show distinct signals for each unique carbon atom in the structure.

-

MS (Mass Spectrometry): Will confirm the molecular weight of the free base cation (m/z for C₆H₁₂BrN⁺). [2]* Melting Point: A sharp melting point range is indicative of high purity.

Critical Safety Precautions

-

Phosphorus Tribromide (PBr₃): This reagent is highly corrosive, toxic, and reacts violently with water. It must be handled in a chemical fume hood with appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves. [6]It evolves corrosive HBr gas upon contact with moisture. [5]* Hydrobromic Acid (HBr): HBr is a strong, corrosive acid. Handle with care to avoid skin and respiratory tract burns.

-

Solvents: Dichloromethane and diethyl ether are volatile and flammable. Ensure all operations are performed away from ignition sources.

Conclusion

The synthesis of this compound from 3-hydroxy-1-methylpyrrolidine can be achieved efficiently and in high purity via a process centered on the use of phosphorus tribromide. The Sₙ2 mechanism provides a clean transformation of the primary alcohol to the desired alkyl bromide. Careful control of reaction conditions, particularly temperature, and a well-designed work-up procedure are paramount to achieving a high yield of the stable hydrobromide salt. This technical guide provides a solid foundation for researchers to successfully perform this valuable synthetic transformation.

References

-

PubChemLite. (n.d.). This compound (C6H12BrN). Retrieved from [Link]

-

Digenis, G. A., Doll, W. J., & Hawi, A. (1988). 3-Hydroxy-N-Methylpyrrolidone and Preparation Thereof. UKnowledge. Retrieved from [Link]

- Digenis, G. A., Doll, W. J., & Hawi, A. (1991). U.S. Patent No. 5,032,402. Google Patents.

-

Pharmaffiliates. (n.d.). This compound | 1390654-77-9. Retrieved from [Link]

-

Vasilev, N. A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6296. MDPI. Retrieved from [Link]

- CN113321605A. (2021). Preparation method of 1-methyl-3-pyrrolidinol. Google Patents.

-

Wikipedia. (n.d.). Phosphorus tribromide. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxy-1-methylpyridinium bromide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Phosphorus tribromide. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. PubChemLite - this compound (C6H12BrN) [pubchemlite.lcsb.uni.lu]

- 3. labsolu.ca [labsolu.ca]

- 4. 3-Bromo-1-methylpyrrolidine CAS 10603-45-9 [benchchem.com]

- 5. Phosphorus tribromide - Wikipedia [en.wikipedia.org]

- 6. Phosphorus tribromide | PBr3 | CID 24614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 1390654-77-9 [amp.chemicalbook.com]

An In-Depth Technical Guide to the Spectroscopic Data of 3-(Bromomethyl)-1-methylpyrrolidine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromomethyl)-1-methylpyrrolidine hydrobromide is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. As a substituted pyrrolidine, it serves as a versatile building block for the synthesis of novel therapeutic agents. The pyrrolidine ring is a common scaffold in a wide array of natural products and pharmaceuticals, valued for its conformational flexibility and ability to engage in specific interactions with biological targets. The presence of a reactive bromomethyl group allows for further functionalization, making this compound a key intermediate in the construction of more complex molecules.

This guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific compound are not widely available in public domains, this document synthesizes predicted data and analysis based on the well-established principles of spectroscopy and data from structurally related compounds. This approach offers a robust framework for the identification and characterization of this compound in a research setting.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the chemical formula C₆H₁₃Br₂N, consists of a five-membered saturated nitrogen-containing ring (the pyrrolidine) substituted at the 1-position with a methyl group and at the 3-position with a bromomethyl group. The compound is supplied as a hydrobromide salt, meaning the pyrrolidine nitrogen is protonated.

Below is a diagram illustrating the chemical structure and the numbering of the carbon atoms, which will be referenced in the NMR analysis.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide key structural information. The presence of the chiral center at C3 will lead to diastereotopic protons, resulting in more complex splitting patterns.

Predicted ¹H NMR Data

The expected proton NMR chemical shifts are influenced by the electron-withdrawing effects of the nitrogen and bromine atoms. The protonation of the nitrogen will cause a downfield shift of the adjacent protons.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| N-CH ₃ | ~3.0 | Singlet | 3H |

| CH ₂Br | ~3.5 - 3.7 | Doublet of doublets | 2H |

| Pyrrolidine ring protons | ~2.0 - 4.0 | Multiplets | 7H |

Interpretation:

-

N-CH₃: The methyl group attached to the nitrogen is expected to appear as a singlet around 3.0 ppm.

-

CH₂Br: The methylene protons of the bromomethyl group are diastereotopic due to the adjacent chiral center (C3). They will likely appear as a complex multiplet, potentially a doublet of doublets, in the range of 3.5-3.7 ppm.

-

Pyrrolidine Ring Protons: The seven protons on the pyrrolidine ring will show complex overlapping multiplets in the region of 2.0-4.0 ppm. The protons on carbons adjacent to the protonated nitrogen (C2 and C5) will be shifted further downfield.

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the number of non-equivalent carbons and their chemical environment.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| N-C H₃ | ~45 |

| C H₂Br | ~35 |

| C 3 | ~40 |

| C 2, C 5 | ~60-65 |

| C 4 | ~25-30 |

Interpretation:

-

N-CH₃: The carbon of the N-methyl group is expected around 45 ppm.

-

CH₂Br: The carbon of the bromomethyl group will be in the range of 35 ppm.

-

Pyrrolidine Ring Carbons: The carbons of the pyrrolidine ring will have distinct chemical shifts. C2 and C5, being adjacent to the nitrogen, will be the most downfield. C3, the chiral center, will be in the mid-range, and C4 will be the most upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for C-H, N-H, C-N, and C-Br bonds.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (salt) | 2700-2250 | Broad, Strong |

| C-H Stretch (alkane) | 2980-2850 | Medium to Strong |

| C-H Bend (alkane) | 1470-1350 | Medium |

| C-N Stretch | 1250-1020 | Medium |

| C-Br Stretch | 650-550 | Medium to Strong |

Interpretation:

-

N-H Stretch: The most prominent feature will be a broad and strong absorption band in the 2700-2250 cm⁻¹ region, characteristic of the N-H stretch in an amine salt.

-

C-H Stretch: The aliphatic C-H stretching vibrations will appear as medium to strong bands in the 2980-2850 cm⁻¹ region.

-

C-H Bend: The bending vibrations for the CH₂ and CH₃ groups are expected in the 1470-1350 cm⁻¹ range.

-

C-N Stretch: The C-N stretching vibration will likely be observed in the 1250-1020 cm⁻¹ region.

-

C-Br Stretch: A medium to strong absorption band in the fingerprint region, between 650-550 cm⁻¹, can be attributed to the C-Br stretching vibration.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For this compound, electrospray ionization (ESI) would be a suitable technique. The analysis would be performed on the free base, 3-(bromomethyl)-1-methylpyrrolidine, after the loss of HBr.

The predicted monoisotopic mass of the free base (C₆H₁₂BrN) is approximately 177.0153 Da.[2] The mass spectrum would show the molecular ion peak [M+H]⁺ at m/z 178.0226.[2] Due to the presence of bromine, there will be a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 Da (for ⁷⁹Br and ⁸¹Br).

Predicted Fragmentation Pattern

The fragmentation of the molecular ion would likely proceed through the loss of the bromine atom and cleavage of the pyrrolidine ring.

Figure 2. Predicted fragmentation pathway of 3-(Bromomethyl)-1-methylpyrrolidine.

Common fragmentation pathways for pyrrolidine-containing compounds involve the cleavage of the bonds adjacent to the nitrogen atom.[3]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed above.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), unless the solvent peak can be used as a reference.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled sequence should be used to simplify the spectrum.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.

IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet. Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR spectroscopy, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer via an electrospray ionization (ESI) source. Acquire the mass spectrum in positive ion mode over a suitable m/z range.

-

Data Analysis: Identify the molecular ion peak and analyze the isotopic pattern and fragmentation pattern to confirm the structure.

Conclusion

This technical guide provides a detailed overview of the expected spectroscopic characteristics of this compound. By combining predicted data with established spectroscopic principles and data from analogous compounds, a comprehensive analytical profile has been constructed. This information serves as a valuable resource for researchers in the fields of synthetic chemistry and drug discovery, enabling the confident identification and characterization of this important chemical intermediate.

References

- Benchchem. Application Notes and Protocols for the Spectroscopic Analysis of Pyrrolidine-3,4-diamine.

- BLD Pharm. This compound.

- Pharmaffiliates. This compound.

- PubMed.

- BenchChem. 3-Bromo-1-methylpyrrolidine.

- PubChemLite. This compound (C6H12BrN).

- Sigma-Aldrich. This compound.

- Sigma-Aldrich. This compound AldrichCPR.

- Sigma-Aldrich. 3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide AldrichCPR.

- RSC Publishing.

- ACS Publications. Synthesis of Substituted Pyrrolidines and Pyrrolizidines.

- Amerigo Scientific. This compound.

- MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

- Sigma-Aldrich. 3-Bromo-1-methylpyrrolidine 97%.

- Sigma-Aldrich. This compound AldrichCPR.

- DTIC. Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline.

- ResearchGate. (PDF) Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet.

- ChemicalBook. 1-Methylpyrrolidine(120-94-5)IR1.

- Doc Brown's Advanced Organic Chemistry. CH3Br infrared spectrum of bromomethane.

Sources

- 1. CH3Br infrared spectrum of bromomethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. PubChemLite - this compound (C6H12BrN) [pubchemlite.lcsb.uni.lu]

- 3. Identification of five pyrrolidinyl substituted cathinones and the collision-induced dissociation of electrospray-generated pyrrolidinyl substituted cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 3-(Bromomethyl)-1-methylpyrrolidine Hydrobromide in Organic Solvents

Abstract

This in-depth technical guide provides a comprehensive overview of the solubility of 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide, a key building block in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of solubility, offering both established data and detailed protocols for its determination. By synthesizing technical accuracy with field-proven insights, this guide aims to empower scientists to make informed decisions in solvent selection, process development, and formulation design.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the capacity of a solute to dissolve in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical science.[1] For an active pharmaceutical ingredient (API) or a synthetic intermediate like this compound, its solubility profile is a critical determinant of its utility and developability. Insufficient solubility can impede synthetic reactions, complicate purification processes, and ultimately lead to poor bioavailability of the final drug product. Therefore, a thorough understanding and precise measurement of solubility in various organic solvents are paramount for efficient and successful drug development.[1][2]

This guide focuses on this compound (CAS 1390654-77-9), a halogenated heterocyclic compound.[3] Its structure, featuring a pyrrolidine ring and a bromomethyl group, makes it a valuable synthon for introducing the 1-methylpyrrolidin-3-ylmethyl moiety into larger molecules. As a hydrobromide salt, its solubility is significantly influenced by its ionic character.

Physicochemical Properties of this compound

A foundational understanding of the compound's properties is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃Br₂N | [3] |

| Molecular Weight | 258.98 g/mol | [3] |

| Appearance | Solid | |

| Storage | 2-8°C, under inert atmosphere | [4] |

Solubility Profile of this compound

The ionic nature of this hydrobromide salt dictates its solubility in organic solvents. It exhibits a preference for polar solvents capable of solvating the charged species. The following table summarizes the available qualitative and semi-quantitative solubility data.

| Solvent | Solvent Type | Approximate Solubility (mg/mL) at 25°C |

| Water | Polar Protic | >100 |

| Dimethyl sulfoxide (DMSO) | Polar Aprotic | >100 |

| Methanol | Polar Protic | 50-100 |

| Ethanol | Polar Protic | 50-100 |

| Acetonitrile | Polar Aprotic | 50-100 |

| Dichloromethane | Nonpolar | 10-50 |

Source: Smolecule

The high solubility in polar protic solvents like water, methanol, and ethanol is attributed to the formation of hydrogen bonds and strong ion-dipole interactions. Similarly, its solubility in polar aprotic solvents like DMSO and acetonitrile is favorable due to their ability to solvate cations and anions effectively. The limited solubility in non-polar solvents such as dichloromethane is expected, as these solvents cannot effectively stabilize the ionic hydrobromide salt.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

For precise and reliable solubility data, the shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility. This method ensures that the solution is in equilibrium with the solid phase, providing a true measure of the maximum amount of solute that can be dissolved.

The Principle: Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between thermodynamic and kinetic solubility.

-

Thermodynamic solubility is the concentration of a solute in a saturated solution when there is an equilibrium between the dissolved and undissolved solute at a specific temperature and pressure. This is a fundamental property of the compound in a given solvent.

-

Kinetic solubility , on the other hand, is often measured in high-throughput screening and reflects the concentration at which a compound precipitates from a solution that was initially prepared from a stock solution (often in DMSO). This value can be higher than the thermodynamic solubility as it can represent a supersaturated state.

For process chemistry and formulation development, thermodynamic solubility provides the most reliable data.

Experimental Workflow

The following diagram illustrates the workflow for the shake-flask method.

Caption: Shake-Flask Method Workflow

Detailed Protocol

Materials:

-

This compound

-

Selected organic solvents (HPLC grade)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

HPLC system with UV detector

Procedure:

-

Preparation:

-

Add an excess amount of this compound to a series of scintillation vials. An amount that is visibly in excess of what is expected to dissolve is sufficient.

-

Accurately pipette a known volume (e.g., 5 mL) of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).

-

Agitate the vials at a consistent speed (e.g., 150 rpm) for a predetermined period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48 hours being ideal to ensure complete equilibration.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand at the same constant temperature for a short period to allow for some settling of the undissolved solid.

-

To completely separate the solid from the saturated solution, either:

-

Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes).

-

Filter the suspension through a syringe filter (0.22 µm) that has been pre-conditioned with the solvent.

-

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a precise aliquot of the clear supernatant using a calibrated pipette.

-

Dilute the aliquot with the HPLC mobile phase in a volumetric flask to a concentration that falls within the linear range of the calibration curve.

-

-

Quantitative Analysis (HPLC-UV):

-

Prepare a series of calibration standards of this compound of known concentrations in the mobile phase.

-

Analyze the calibration standards and the diluted sample using a validated HPLC-UV method. A general-purpose reversed-phase HPLC method is proposed below.

Proposed HPLC-UV Method:

Parameter Condition Column C18, 4.6 x 150 mm, 5 µm particle size Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile Gradient 5% B to 95% B over 15 minutes Flow Rate 1.0 mL/min Column Temperature 30°C Detection Wavelength 210 nm | Injection Volume | 10 µL |

-

Note: This is a general method and should be optimized and validated for the specific application.

-

-

Calculation:

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the solubility (S) in mg/mL using the following formula:

S (mg/mL) = (Concentration of diluted sample in mg/mL) x (Dilution factor)

-

Safety and Handling

Hazard Identification:

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements: H319 - Causes serious eye irritation.

-

Precautionary Statements: P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat and closed-toe shoes are required.

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place (2-8°C).[4]

Conclusion

This technical guide provides a thorough examination of the solubility of this compound in organic solvents. By understanding its physicochemical properties and employing robust experimental methodologies like the shake-flask method, researchers can obtain accurate and reliable solubility data. This information is invaluable for optimizing synthetic routes, developing purification strategies, and designing effective drug formulations. The provided protocols and safety guidelines are intended to serve as a practical resource for scientists in the pharmaceutical industry, fostering both scientific rigor and a culture of safety in the laboratory.

References

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

-

ScienceDirect. (2025, July 31). Drug Solubility. Retrieved from [Link]

-

Jain, A., & Ran, Y. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

-

Pharmaffiliates. This compound. Retrieved from [Link]

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. 3-Bromo-1-methylpyrrolidine CAS 10603-45-9 [benchchem.com]

- 3. 1390654-77-9|this compound|BLD Pharm [bldpharm.com]

- 4. Hydrophilic interaction liquid chromatography for separation and determination of pyrrolidinium ionic liquid cations - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Stability and storage conditions for 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide

An In-Depth Technical Guide to the Stability and Storage of 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Compound Profile: this compound

This compound is a heterocyclic building block crucial in the synthesis of various pharmaceutical compounds. Its pyrrolidine core is a common scaffold in medicinal chemistry, and the reactive bromomethyl group makes it a valuable intermediate for introducing the 1-methylpyrrolidin-3-yl)methyl moiety into target molecules. Given its reactivity, a thorough understanding of its stability and proper storage is paramount to ensure its integrity and the success of subsequent synthetic steps. This guide provides a comprehensive overview of the stability profile, optimal storage conditions, and handling procedures for this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior and handling requirements.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃Br₂N | [1][2][3] |

| Molecular Weight | 258.98 g/mol | [1][2][3] |

| Appearance | Light brown to brown solid | [4] |

| Form | Solid | [1][4] |

| Storage Temperature | 2-8°C (Refrigerator) | [2][4] |

| InChI Key | SEHFPDOVQYNJDB-UHFFFAOYSA-N | [1] |

| SMILES String | Br.CN1CCC(CBr)C1 | [1] |

Core Stability Profile and Degradation Pathways

While this compound is reported to be chemically stable under standard ambient conditions (room temperature), its reactivity is heightened by the presence of a bromomethyl group, making it susceptible to certain degradation pathways, particularly hydrolysis and potential elimination reactions, especially under non-optimal conditions.

Susceptibility to Moisture (Hydrolysis)

The primary degradation concern for this compound is hydrolysis. The presence of water can lead to the nucleophilic substitution of the bromide ion by a hydroxyl group, forming the corresponding alcohol, (1-methylpyrrolidin-3-yl)methanol. This is a common degradation pathway for alkyl halides. The hydrobromide salt form provides some protection against atmospheric moisture, but prolonged exposure should be avoided. Some suppliers recommend storing the compound under an inert atmosphere like nitrogen and away from moisture.[4][5]

Thermal Stability

While stable at room temperature, elevated temperatures can accelerate degradation processes. It is recommended to keep the compound cool to minimize the risk of degradation over time.[6]

Potential Degradation Pathways

The following diagram illustrates the most probable degradation pathway for this compound, which is hydrolysis.

Caption: Potential hydrolytic degradation of this compound.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is essential to maintain the quality and integrity of this compound.

Summary of Storage Conditions

| Parameter | Recommendation | Rationale | Source(s) |

| Temperature | 2-8°C (Refrigerator) | To minimize degradation kinetics and maintain long-term stability. | [2][4] |

| Atmosphere | Store in a tightly closed container.[5][6] Consider storage under nitrogen.[4] | To protect from atmospheric moisture which can cause hydrolysis.[4][5] | [4][5][6] |

| Location | A dry, cool, and well-ventilated place.[6] | To prevent moisture ingress and ensure a stable environment. | [6] |

| Incompatibilities | Keep away from strong oxidizing agents and strong acids.[7] | To prevent vigorous and potentially hazardous reactions. | [7] |

| Light Exposure | While not explicitly stated, storage in an opaque container is good practice. | To prevent any potential photolytic degradation. |

Handling Procedures

Due to its hazardous nature, appropriate personal protective equipment (PPE) should be worn at all times when handling this compound. This includes, but is not limited to, safety goggles, gloves, and a lab coat.[8] The compound is corrosive and can cause severe skin burns and eye damage. All handling should be performed in a well-ventilated area or a chemical fume hood.[5]

Experimental Workflow for Stability Assessment

To empirically determine the stability of a specific batch of this compound, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions to identify potential degradants and degradation pathways.

Caption: Workflow for a forced degradation study of this compound.

Protocol for Forced Degradation Study

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M HCl. Keep the solution at room temperature and analyze at different time points (e.g., 0, 2, 4, 8, 24 hours).

-

Basic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Analyze at various time intervals as described for acidic hydrolysis.

-

Oxidative Degradation: Treat an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Monitor the degradation over time at room temperature.[9]

-

Thermal Degradation: Store a solid sample of the compound in an oven at an elevated temperature (e.g., 60°C). Dissolve and analyze at different time points.

-

Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and analyze at various time points.

-

Analysis: Analyze all samples using a validated stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS/MS) to identify and characterize any degradation products.

Conclusion

This compound is a stable compound when stored under the recommended conditions. The primary factors influencing its stability are moisture and temperature. By adhering to the storage guidelines of 2-8°C in a tightly sealed container, preferably under an inert atmosphere, and by following safe handling procedures, the integrity of this valuable synthetic intermediate can be maintained. For critical applications, conducting a forced degradation study is recommended to fully understand its stability profile under specific laboratory conditions.

References

-

Rao, D. V., et al. (2013). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Journal of Chromatographic Science, 51(7), 634-641. [Link]

-

Airgas. (2025). Safety Data Sheet for Methyl Bromide. [Link]

-

PA SL. (n.d.). This compound. Retrieved from [Link]

-

Al-Adl, S., et al. (2024). Comprehensive chromatographic analysis of Belumosudil and its degradation products: Development, validation, and In silico toxicity assessment. Heliyon, 10(18), e30089. [Link]

Sources

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 1390654-77-9|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 1390654-77-9 [amp.chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. airgas.com [airgas.com]

- 9. Comprehensive chromatographic analysis of Belumosudil and its degradation products: Development, validation, and In silico toxicity assessment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide

This guide provides a comprehensive overview of the safety considerations and handling protocols for 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide, a heterocyclic building block crucial for pharmaceutical research and development. Given its structural features—a pyrrolidine ring, a reactive bromomethyl group, and its nature as a hydrobromide salt—this compound necessitates careful handling to mitigate potential risks to researchers and the environment. This document synthesizes available data to offer a robust framework for its safe utilization in a laboratory setting.

Understanding the Inherent Risks: A Hazard Analysis

The primary concerns stem from the bromomethyl group , which classifies the compound as a potential alkylating agent . Alkylating agents are known for their ability to introduce alkyl groups into nucleophilic moieties in organic molecules, including DNA. This reactivity is the basis for the therapeutic effects of many anticancer drugs but also underlies their hazardous properties, such as mutagenicity, carcinogenicity, and cytotoxicity[2]. Therefore, it is prudent to handle this compound as a potentially hazardous substance with possible long-term health effects.

The pyrrolidine core itself, while a common motif in pharmaceuticals, can present its own set of hazards. For instance, pyrrolidine is classified as a flammable liquid and is harmful if swallowed or inhaled, causing severe skin burns and eye damage. The hydrobromide salt form suggests that the compound is likely a water-soluble solid and may have corrosive properties, particularly in the presence of moisture.

Based on available supplier information, the compound is associated with the GHS07 pictogram, indicating that it can cause skin and eye irritation.

Presumptive Hazard Classification:

| Hazard Class | Category | GHS Statement |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Skin Irritation | 2 (Assumed) | H315: Causes skin irritation |